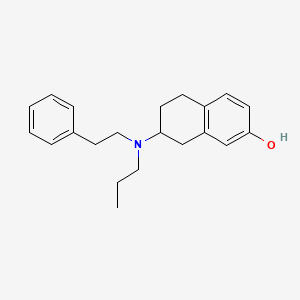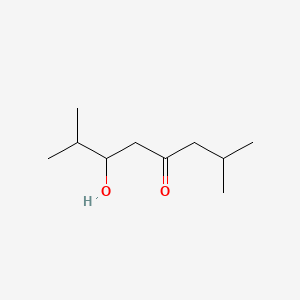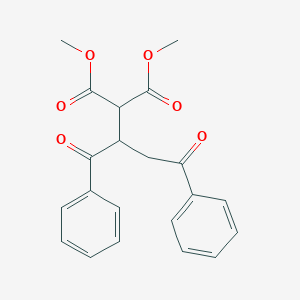
Dimethyl (1,4-dioxo-1,4-diphenylbutan-2-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (1,4-dioxo-1,4-diphenylbutan-2-yl)propanedioate is a chemical compound known for its unique structure and properties It is characterized by the presence of two phenyl groups and a dioxo group attached to a butan-2-yl backbone, with two dimethyl ester groups at the ends
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (1,4-dioxo-1,4-diphenylbutan-2-yl)propanedioate typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde with malonic acid derivatives under acidic conditions to form the intermediate compound, followed by oxidation and esterification reactions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (1,4-dioxo-1,4-diphenylbutan-2-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction type and conditions.
Scientific Research Applications
Dimethyl (1,4-dioxo-1,4-diphenylbutan-2-yl)propanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism of action of Dimethyl (1,4-dioxo-1,4-diphenylbutan-2-yl)propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. Its dioxo and phenyl groups play a crucial role in binding to active sites and modulating biological activities.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester with similar ester groups but lacking the phenyl and dioxo groups.
Benzylidene malonates: Compounds with similar structural motifs but different substituents on the benzene ring.
Uniqueness
Dimethyl (1,4-dioxo-1,4-diphenylbutan-2-yl)propanedioate is unique due to its combination of dioxo and phenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
CAS No. |
90043-50-8 |
|---|---|
Molecular Formula |
C21H20O6 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
dimethyl 2-(1,4-dioxo-1,4-diphenylbutan-2-yl)propanedioate |
InChI |
InChI=1S/C21H20O6/c1-26-20(24)18(21(25)27-2)16(19(23)15-11-7-4-8-12-15)13-17(22)14-9-5-3-6-10-14/h3-12,16,18H,13H2,1-2H3 |
InChI Key |
XCYKEJXYTAKMFI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(CC(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


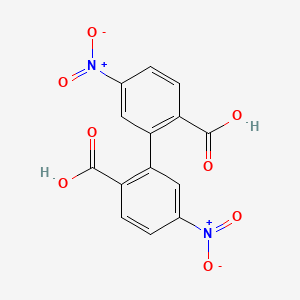
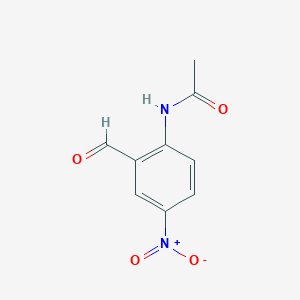
![5-Hydroxy-1-[(3-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14366610.png)

![1,1'-[1-(3-Ethynylphenoxy)but-1-en-3-yne-1,4-diyl]dibenzene](/img/structure/B14366619.png)
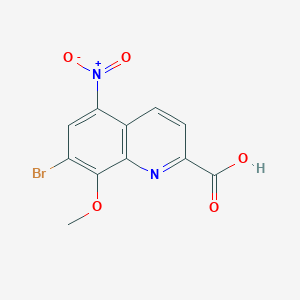

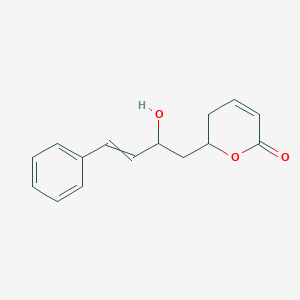
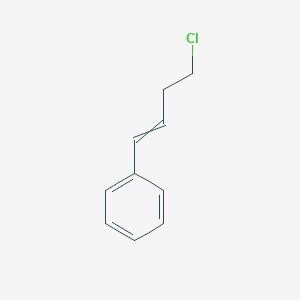
![N-[4-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)butyl]benzamide](/img/structure/B14366652.png)
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide](/img/structure/B14366661.png)

